2,2,2-Trifluoroethylamine

Overview

Description

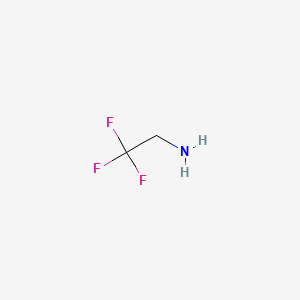

2,2,2-Trifluoroethylamine (CAS 753-90-2) is a fluorinated primary amine with the chemical formula C₂H₄F₃N and molecular weight 99.06 g/mol. Its structure consists of an ethylamine backbone where all three hydrogen atoms on the terminal carbon are replaced by fluorine atoms, forming a trifluoromethyl (-CF₃) group. This substitution confers unique electronic and steric properties, including enhanced lipophilicity, chemical stability, and reduced basicity compared to non-fluorinated amines .

Preparation Methods

Nucleophilic Substitution Reactions

Ammonolysis of 1,1,1-Trifluoro-2-Chloroethane

The reaction of 1,1,1-trifluoro-2-chloroethane (CF₃CH₂Cl) with ammonia under high-pressure conditions is a widely adopted industrial method. A Chinese patent (CN101973888B) optimized this process using a continuous-flow pipeline reactor with glycerol as a solvent. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Ammonia molar ratio | 8–15:1 (vs. CF₃CH₂Cl) | Maximizes conversion |

| Temperature | 150–200°C | Accelerates kinetics |

| Pressure | 2–4 MPa | Prevents volatilization |

| Reaction time | 20–30 min | Reduces byproducts |

This method achieved a 96.8% yield at 180°C with a 12:1 ammonia ratio, outperforming batch reactors (86.8% yield in 24 hours) . The pipeline reactor’s turbulent flow enhances mixing, while glycerol stabilizes intermediates, minimizing side reactions like Hofmann elimination.

Displacement of Tosylate Esters

Japanese patent JP2008162990A demonstrates the synthesis from 2,2,2-trifluoroethyl p-toluenesulfonate (CF₃CH₂OTs) using aqueous ammonia in dimethyl sulfoxide (DMSO). At 150°C for 5 hours, the reaction proceeds via an Sₙ2 mechanism:

This method yielded 85% of the amine with trace bis(2,2,2-trifluoroethyl)amine, attributed to DMSO’s polar aprotic nature stabilizing the transition state . However, the requirement for stoichiometric TsOH neutralization limits cost-effectiveness compared to chloride-based routes.

Reductive Amination of Trifluoroacetaldehyde

Trifluoroacetaldehyde (CF₃CHO) serves as a precursor in reductive amination. Mikami and coworkers reported the use of stable N,O-acetals to avoid hydrate formation, a common issue with trifluoroaldehydes. Using palladium catalysis and arylboroxines, α-(trifluoromethyl)arylmethyl amines were synthesized with >90% enantiomeric excess (ee) . For this compound, hydrogenation of CF₃CH=N–R intermediates over Raney nickel at 50–100°C provides the amine in 70–80% yield .

Multistep Synthesis from Perfluoroisobutene (PFIB)

A PMC study outlines a six-step synthesis starting from PFIB:

-

Hydrolysis : PFIB → hexafluoroisobutyric acid (HFIBA)

-

Chlorination : HFIBA + PCl₅ → hexafluoroisobutyryl chloride

-

Esterification : Reaction with ethanol → ethyl 3,3,3-trifluoropropionate

-

Saponification : Ester → 3,3,3-trifluoropropionic acid

-

Chlorination : Acid → 3,3,3-trifluoropropionyl chloride

-

Hofmann Degradation : Amide formation → this compound

This route achieved a 61% overall yield but involves hazardous intermediates (e.g., PFIB, PCl₅), making it less favorable for large-scale production .

Comparative Analysis of Methods

Industrial-Scale Considerations

The pipeline reactor method is predominant in industry due to its throughput (2.0–4.0 L/h) and minimal waste. Post-reaction processing involves vacuum distillation to recover unreacted ammonia and sodium carbonate neutralization to remove HCl byproducts . Environmental assessments indicate a 92% atom economy, with glycerol recyclability reducing solvent waste .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

2,2,2-Trifluoroethylamine participates in Sₙ2 reactions due to the electrophilic nature of the β-carbon adjacent to the electron-deficient CF₃ group. For example:

-

Reaction with allylic carbonates (e.g., MBH carbonates ) under Pd catalysis yields α-trifluoromethyl homoallylic amines with 82–99% yields and 75–99% enantiomeric excess (ee) .

-

Substitution with p-toluenesulfonate derivatives in ammonia produces this compound in 85% yield under optimized conditions .

Key Data:

| Substrate | Product | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| MBH Carbonate | α-Trifluoromethylamine | Cinchona base | 93 | 98 | |

| Allylic Carbonate | Homoallylic Amine | Pd/Ir | 99 | 99 |

Catalytic Asymmetric Reactions

The compound serves as a precursor for N-2,2,2-trifluoroethylisatin ketimines , enabling enantioselective transformations:

-

Squaramide-catalyzed additions to nitroalkenes yield chiral spiroindole derivatives with >20:1 dr and 94–99% ee .

-

Iridium-catalyzed allylation of ketimines with allylic carbonates produces tetrasubstituted amines (e.g., 73a ) in 82–99% yields and 75–99% ee .

Mechanistic Insight:

The trifluoroethyl group stabilizes transition states via electronic effects , while chiral catalysts (e.g., β-ICD) enforce stereocontrol through hydrogen bonding and π-allyl coordination .

C–H Bond Functionalization

Palladium-catalyzed sp³ C–H allylation of N-(1-substituted-2,2,2-trifluoroethyl)aldimines generates tetrasubstituted carbon centers:

| Substrate | Allylating Agent | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1a (Ar = Ph) | Allyl carbonate | Pd(0)/PPh₃ | 88 | – |

This reaction proceeds via tert-butoxide-mediated deprotonation and π-allyl palladium intermediates .

Acid-Base and Salt Formation

This compound reacts with HCl to form the hydrochloride salt (CF₃CH₂NH₃Cl ) in 96.3% yield , crucial for stabilizing the amine in storage . Thermodynamic parameters for gas-phase ion-molecule reactions include:

| Reaction | ΔrH° (kJ/mol) | ΔrS° (J/mol·K) | ΔrG° (kJ/mol) |

|---|---|---|---|

| F⁻ + CF₃CH₂NH₂ → [F⁻···CF₃CH₂NH₂] | 118 ± 8.4 | 109 | 84.9 ± 8.4 |

| I⁻ + CF₃CH₂NH₂ → [I⁻···CF₃CH₂NH₂] | 59.0 ± 4.2 | – | – |

Reaction Mechanisms and Kinetics

-

Iron Porphyrin-Catalyzed N-Trifluoroethylation : Ferrous nitrosyl intermediates (FeTPP(NO)) react with trifluoromethyl diazomethane to form iron-carbene species, enabling N-alkylation of anilines in 83% yield .

-

Lithium Aluminum Hydride Reduction : Trifluoroacetamide is reduced to this compound hydrochloride in 75% yield via a two-step mechanism involving intermediate hydride transfer .

Scientific Research Applications

Chemical Synthesis

Organic Synthesis

2,2,2-Trifluoroethylamine serves as a key intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances the reactivity and stability of products, making it valuable for creating complex molecules.

- N-Trifluoroethylation Reactions : This compound is used in N-trifluoroethylation of anilines to produce N-trifluoroethylated derivatives. The presence of fluorine increases the electrophilicity of the nitrogen atom, facilitating this transformation.

- Derivatization of Carboxylic Acids : It is utilized in the derivatization process to form 2,2,2-trifluoroethylamide derivatives, which are crucial for various biochemical applications.

Pharmaceutical Applications

Drug Development

The unique chemical properties of this compound make it an important compound in pharmaceutical research.

- Antiviral Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral properties against viruses such as Hepatitis C. Modifications with this compound enhance the efficacy of existing antiviral agents .

- Cancer Research : Compounds derived from this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The trifluoromethyl group contributes to improved selectivity and efficacy against specific cancer targets .

Agrochemical Applications

Intermediate for Agricultural Chemicals

This compound is recognized for its role as an intermediate in the production of agrochemicals. Its synthesis can lead to the development of new pesticides and herbicides that are more effective due to their fluorinated structures .

Materials Science

Improving Material Properties

Research indicates that this compound hydrochloride can enhance the properties of materials when incorporated into formulations.

- Film Morphology Improvement : The addition of this compound has been shown to suppress segregation in certain materials like SnF₂ films, leading to improved morphology and energy efficiency in applications such as solar cells .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | N-Trifluoroethylation | Increased reactivity and stability |

| Pharmaceuticals | Antiviral agents | Enhanced efficacy against viral infections |

| Cancer treatment | Improved selectivity and inhibition of tumor growth | |

| Agrochemicals | Intermediate for pesticides | Development of more effective agricultural chemicals |

| Materials Science | Enhancing material properties | Improved film morphology for better performance |

Case Study 1: Antiviral Applications

A study explored the modifications of antiviral agents using this compound against Hepatitis C virus (HCV). The results indicated that these modifications significantly enhanced the antiviral activity compared to unmodified agents .

Case Study 2: Cancer Cell Line Studies

Research focused on derivatives of this compound demonstrated their ability to induce apoptosis in various cancer cell lines more effectively than non-fluorinated counterparts. The mechanism involved activation pathways critical for programmed cell death .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethylamine involves its interaction with various molecular targets, primarily through its trifluoromethyl group. This group is highly electronegative, which can influence the reactivity and binding affinity of the compound in biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The unique properties of 2,2,2-trifluoroethylamine are best understood through comparisons with structurally related amines. Below is a detailed analysis:

Electronic and Structural Properties

Table 1: Molecular and Electronic Properties

Key Findings :

- The -CF₃ group in this compound withdraws electron density from the nitrogen atom, reducing its lone pair availability. This lowers its basicity (pKa = 5.7 vs. ~10.6 for ethylamine) and quadrupole coupling constants .

- Fluorine atoms may form weak hydrogen bonds with adjacent protons, further stabilizing the molecule .

Reactivity and Functional Utility

Table 2: Reactivity in Chemical Reactions

Key Findings :

- This compound is specialized for fluorination reactions , enabling the synthesis of trifluoroethylated amines under mild, aqueous conditions .

- Its low basicity limits utility in proton-transfer reactions , as seen in its inability to rescue enzyme activity compared to ethylamine .

Key Findings :

- The high density of this compound reflects the influence of fluorine atoms.

- Its low boiling point (-16°C) contrasts with ethylamine (16.6°C), indicating weaker intermolecular forces despite higher molecular weight.

Biological Activity

2,2,2-Trifluoroethylamine (TFEA) is a fluorinated organic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of TFEA, including its applications in medicinal chemistry, its effects on biological systems, and relevant case studies.

- Chemical Formula : C₂H₄F₃N

- Molecular Weight : 111.06 g/mol

- Physical State : Clear colorless liquid

- Solubility : Soluble in water and organic solvents

TFEA is characterized by the presence of trifluoromethyl groups, which significantly influence its chemical reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making TFEA a valuable building block in drug development.

Medicinal Applications

TFEA has been investigated for its role in the synthesis of bioactive compounds. Research indicates that trifluoromethyl-containing compounds often exhibit enhanced pharmacological properties, including:

- Protease Inhibition : Compounds derived from TFEA have shown potential as protease inhibitors, which are crucial in treating diseases such as HIV and cancer .

- Anticancer Activity : Studies have demonstrated that TFEA derivatives can inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Properties : The compound has been explored for its antimicrobial effects, contributing to the development of new antibiotics .

Case Studies

-

Synthesis of Trifluoromethylated Isatin Derivatives

Compound Yield (%) Diastereomeric Ratio (dr) 3ba 96 90:10 3aj 98 89:11 3ak 99 86:14 -

Fluorine-19 NMR Studies

- TFEA has been utilized in studies employing fluorine-19 nuclear magnetic resonance (NMR) spectroscopy to monitor biological processes non-invasively. This technique allows for the tracking of fluorinated compounds within biological systems, providing insights into metabolic pathways and drug interactions .

The biological activity of TFEA can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's binding affinity to proteins and enzymes, which may lead to altered metabolic pathways. For instance, the incorporation of TFEA into drug designs has been shown to improve pharmacokinetic properties such as absorption and distribution .

Safety and Toxicity

While TFEA exhibits promising biological activities, safety assessments are critical. Data on the toxicity of TFEA is limited; however, it is essential to evaluate its effects on cellular systems thoroughly. Preliminary studies suggest that while some fluorinated compounds can be non-toxic at low concentrations, their long-term effects require further investigation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,2-trifluoroethylamine, and how do they compare in efficiency?

TFEA is commonly synthesized via the ammonolysis of 2,2,2-trifluoroethyl chloride. This method involves reacting trifluoroethyl chloride with aqueous ammonia under controlled conditions (e.g., 50–100°C, 6–12 hours), yielding TFEA with ~70% efficiency . Alternative routes include catalytic reduction of trifluoroacetonitrile, though this requires specialized catalysts (e.g., Raney nickel) and hydrogenation conditions . The ammonolysis method is preferred industrially due to scalability and cost-effectiveness, while reduction routes are limited to lab-scale applications requiring high purity.

Q. What are the critical physicochemical properties of TFEA relevant to experimental design?

Key properties include:

- Molecular formula : C₂H₄F₃N; Molecular weight : 99.06 g/mol .

- Boiling point : 36–37°C (lit.), making it volatile at room temperature .

- pKa : ~5.47, indicating moderate basicity suitable for protonation in acidic media .

- Solubility : Miscible with polar solvents (water, ethanol) but immiscible with nonpolar solvents (ether) .

- Hygroscopicity : TFEA hydrochloride absorbs moisture, requiring anhydrous storage . These properties influence reaction setups (e.g., reflux conditions for volatility control) and derivatization protocols.

Advanced Research Questions

Q. How does iron porphyrin catalysis enhance N-trifluoroethylation of anilines using TFEA hydrochloride?

Iron(III) porphyrin catalysts (e.g., FeTPPCl) enable a cascade diazotization/N–H insertion mechanism. The process involves:

- Step 1 : Diazotization of anilines with NaNO₂ under mild acidic conditions (pH 4–5).

- Step 2 : Formation of a reactive Fe–carbene intermediate via interaction between FeTPPCl and TFEA hydrochloride.

- Step 3 : Insertion of the carbene into the N–H bond of primary/secondary anilines, yielding N-trifluoroethylated products (70–83% yields) . This method avoids handling hazardous diazonium salts directly and tolerates electron-withdrawing/donating substituents on anilines .

Q. What substrate limitations exist in iron porphyrin-catalyzed N-trifluoroethylation?

While the reaction accommodates primary and secondary anilines, tertiary anilines (e.g., tert-butyl aniline) show no reactivity due to steric hindrance. Similarly, bulky substituents at the ortho position (e.g., 2-methoxy-N-methylaniline) inhibit carbene insertion, reducing yields to <10% . Electronic effects are less critical; both electron-rich (e.g., p-methoxyaniline) and electron-poor (e.g., p-bromoaniline) substrates react efficiently .

Q. How is TFEA utilized in derivatizing carboxylic acids for analytical detection?

TFEA acts as a derivatizing agent in headspace gas chromatography (HS-GC) for detecting non-volatile carboxylic acids (e.g., ibuprofen). The protocol involves:

- Step 1 : In situ activation of carboxylic acids with water-soluble carbodiimide (EDC).

- Step 2 : Amidation with TFEA to form volatile trifluoroethylamide derivatives.

- Step 3 : HS-GC analysis with detection limits as low as 0.1 µg/L in environmental samples . This method enhances analyte volatility and detector sensitivity (e.g., LC-MS/MS) for trace analysis .

Specialized Methodological Questions

Q. What insights do quadrupole coupling constants provide about TFEA’s electronic structure?

Rotational spectroscopy reveals TFEA’s nitrogen quadrupole coupling constants (χaa = −3.8 MHz, χbb = 2.1 MHz, χcc = 1.7 MHz), which are lower than ethylamine due to electron-withdrawing trifluoromethyl groups. These values indicate reduced electron density at the nitrogen lone pair, attributed to inductive effects and possible N–H···F hydrogen bonding . Isotopic substitution (e.g., TFEA-d₂) increases χaa by ~15%, confirming electronic perturbations .

Q. How does the captodative effect stabilize TFEA-derived free radicals?

Ab initio calculations (STO-3G level) show that the trifluoroethyl group (electron-withdrawing) and amine (electron-donating) create a captodative effect, stabilizing the free radical by −50.15 kJ/mol. This stabilization is critical in radical-mediated polymerization reactions, where TFEA acts as a chain-transfer agent .

Q. Safety and Handling

Q. What safety protocols are essential when handling TFEA?

- PPE : Wear nitrile gloves, N95 masks, and chemical goggles to prevent skin/eye contact and inhalation .

- Ventilation : Use fume hoods for reactions due to TFEA’s volatility and pungent odor .

- Waste Management : Collect TFEA waste in sealed containers for incineration by licensed facilities to avoid environmental release .

- Storage : Store TFEA hydrochloride under anhydrous conditions at 2–8°C to prevent hydrolysis .

Properties

IUPAC Name |

2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F3N/c3-2(4,5)1-6/h1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPSRYDSZQRPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061070 | |

| Record name | Ethanamine, 2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753-90-2 | |

| Record name | 2,2,2-Trifluoroethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=753-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2,2,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000753902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.